Benzo[d]isothiazol-6-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the isothiazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]isothiazol-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions
Oxidation: Selectfluor-mediated oxidation in aqueous media is a common method for oxidizing this compound.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles to replace specific functional groups on the isothiazole ring.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, which may exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Benzo[d]isothiazol-6-ylmethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[d]isothiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The compound’s structure allows it to form non-covalent interactions with its targets, which can result in the inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: Another derivative of isothiazole with similar structural features but different functional groups.
Benz[c]isothiazole: An isomeric form of Benzo[d]isothiazole with distinct chemical properties.
Uniqueness
Benzo[d]isothiazol-6-ylmethanamine is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H8N2S |
---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
1,2-benzothiazol-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2 |
InChI-Schlüssel |
QITRYTDXCZAJHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CN)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.